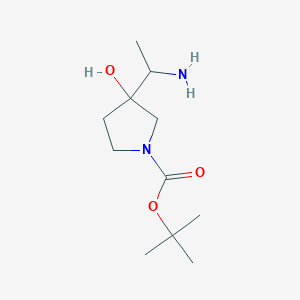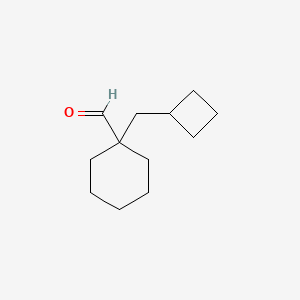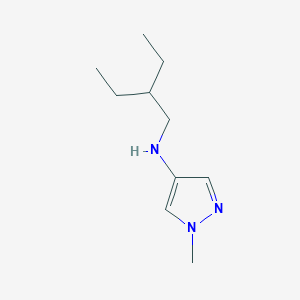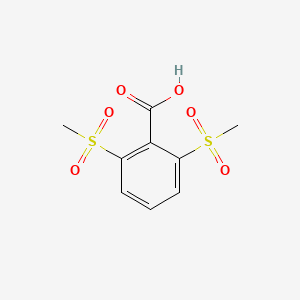
1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences . The triazole moiety is particularly significant due to its stability and ability to participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine typically involves “Click” chemistry, a powerful and versatile method for constructing 1,2,3-triazoles . One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of aqueous media in these reactions is also advantageous for environmental and safety reasons .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine has a wide range of applications in scientific research:
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: It is being explored for its anticancer properties and as a potential therapeutic agent.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase-II by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This interaction is facilitated by the triazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in their substitution patterns and biological activities.
1,3,4-Oxadiazole Derivatives: These compounds have a similar ring structure but contain an oxygen atom instead of nitrogen.
Uniqueness: 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its versatility in chemical reactions make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-(4-phenyltriazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C11H14N4/c1-9(12)7-15-8-11(13-14-15)10-5-3-2-4-6-10/h2-6,8-9H,7,12H2,1H3 |
InChI Key |
JERKEMJMSLUFLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(N=N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13247510.png)
![N-[(Azetidin-2-yl)methyl]-N-methylacetamide](/img/structure/B13247519.png)

![N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide](/img/structure/B13247552.png)
![2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile](/img/structure/B13247556.png)
![1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13247562.png)

amine](/img/structure/B13247575.png)
![7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane](/img/structure/B13247576.png)
